(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their multidirectional biological activity and are used in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are also an integral part of a variety of drugs available in clinical therapy .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .
Molecular Structure Analysis
1,2,4-Triazoles have a high nitrogen content and are the most stable among the azoles. They are difficult to cleave and act as isosteres of amide, ester, and carboxylic acid .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For instance, they can be converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally thermally stable compounds. For example, some 1,2,4-triazole derivatives have decomposition onset temperatures ranging from 147–228 °C .
Scientific Research Applications
Synthesis and Structural Characterization
(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol and its derivatives are frequently synthesized and characterized to explore their chemical properties and potential applications in various fields. For example, compounds with similar structures have been synthesized and their molecular conformations and packing stabilized by specific intermolecular interactions, providing insights into their potential utility in materials science and drug design (Dong & Huo, 2009).
Catalytic Applications
Derivatives of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol have been evaluated for their catalytic properties, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. These studies demonstrate the potential of triazolylmethanol compounds as efficient catalysts in organic synthesis, enabling reactions under mild conditions with low catalyst loadings (Ozcubukcu et al., 2009).
Molecular Aggregation and Solvent Effects
Research on similar molecular structures has shown that the aggregation behavior of these compounds can significantly vary depending on the solvent used. This has implications for their use in pharmaceutical formulations and materials science, where solvent interactions can influence the properties and applications of the compound (Matwijczuk et al., 2016).
Antibacterial Activity
Compounds structurally related to (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol have been synthesized and tested for their antibacterial properties. Such studies contribute to the development of new antimicrobial agents and highlight the potential medicinal applications of triazolylmethanol derivatives (Ирадян et al., 2014).
Antitubercular Activity
The novel triazole-based antitubercular compound MSDRT 12, which includes (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol as a core structure, showcases the therapeutic potential of such compounds. The stereospecific activity of this compound against tuberculosis underscores the importance of stereochemistry in the development of effective antitubercular agents (Shekar et al., 2014).
Safety And Hazards
Future Directions
Given the increasing problem of microbial resistance, there is a need for new antibacterial molecules with novel mechanisms of action. The 1,2,4-triazole scaffold could be further investigated to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
(5-methyl-4-propyl-1,2,4-triazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-4-10-6(2)8-9-7(10)5-11/h11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEHJNDTUBEPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol | |
CAS RN |
1423033-55-9 | |
Record name | (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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